molecular formula C10H14FNO2 B13036790 (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL

Cat. No.: B13036790
M. Wt: 199.22 g/mol
InChI Key: QDBSKZMELBFHAG-WKEGUHRASA-N
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Description

(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a fluorinated aromatic ring and an amino alcohol moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the amino group, yielding a simpler alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-OL: shares similarities with other fluorinated amino alcohols and aromatic compounds.

    (1R,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL: Similar structure but with a different substitution pattern on the aromatic ring.

    (1R,2S)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL: Another variant with different positions of the fluorine and methoxy groups.

Uniqueness

The unique combination of the fluorinated aromatic ring and the chiral amino alcohol moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

QDBSKZMELBFHAG-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)F)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)OC)N)O

Origin of Product

United States

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